Di-N-butyl Amidosulfenyl Chloride-d18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino] thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZQRHTZYGWPW-VAZJTQEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Di-N-butyl Amidosulfenyl Chloride-d18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Di-N-butyl Amidosulfenyl Chloride-d18. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this guide combines information on its non-deuterated analog with established principles of isotopic labeling and sulfenyl chloride chemistry. The inclusion of detailed, albeit projected, experimental protocols and spectral data aims to furnish researchers with a practical foundation for the use of this compound in various research and development applications, particularly in mechanistic studies and as a building block in the synthesis of complex molecules.
Chemical and Physical Properties
This compound is the deuterated form of Di-N-butyl Amidosulfenyl Chloride, where all eighteen hydrogen atoms on the two butyl groups have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for mass spectrometry-based assays and for probing reaction mechanisms.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | Di-N-butyl Amidosulfenyl Chloride | Data Source/Method |
| Molecular Formula | C₈D₁₈ClNS | C₈H₁₈ClNS | [1][2] |
| Molecular Weight | 213.86 g/mol | 195.75 g/mol | [1][2] |
| CAS Number | 1216978-01-6 | 6541-82-8 | [3][4] |
| Appearance | Colorless to yellow liquid (projected) | Colorless to yellow liquid | [5] (by analogy) |
| Boiling Point | Not available | Not available | - |
| Melting Point | Not available | Not available | - |
| Density | Not available | Not available | - |
| Solubility | Soluble in aprotic organic solvents (projected) | Soluble in aprotic organic solvents (projected) | General chemical knowledge |
| Stability | Moisture sensitive (projected) | Moisture sensitive (projected) | General chemical knowledge |
Synthesis
A plausible synthetic route to this compound involves the reaction of Di-n-butylamine-d18 with sulfur dichloride (SCl₂). The deuterated starting material, Di-n-butylamine-d18, is commercially available.
Experimental Protocol: Synthesis of this compound
Materials:
-
Di-n-butylamine-d18
-
Sulfur dichloride (SCl₂)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of Di-n-butylamine-d18 (1 equivalent) in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.
-
A solution of freshly distilled sulfur dichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
The resulting mixture, containing the product and Di-n-butylammonium-d18 chloride precipitate, is filtered under inert atmosphere to remove the salt.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Safety Precautions: Sulfur dichloride is a toxic and corrosive reagent. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Analytical Data (Projected)
Mass Spectrometry
The primary use of this compound is in mass spectrometry-based applications, where it can serve as an internal standard. The mass difference between the deuterated and non-deuterated compounds is a key parameter.
Table 2: Projected Mass Spectrometry Data
| Ion | [M+H]⁺ (Non-deuterated) | [M+H]⁺ (Deuterated) | Mass Shift (Δm/z) |
| m/z | 196.0921 | 214.1999 | 18.1078 |
NMR Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the butyl groups will be absent for the d18 isotopologue. The purity of the deuterated compound can be assessed by the absence of proton signals in the alkyl region.
In ¹³C NMR spectroscopy, the signals for the carbon atoms of the butyl groups will be present but will appear as multiplets due to coupling with deuterium (C-D coupling), and they may experience a slight upfield shift compared to the non-deuterated analog.
Table 3: Projected ¹³C NMR Chemical Shifts
| Carbon Atom | Projected Chemical Shift (ppm) for d18 | Multiplicity |
| C1 | ~50 | Multiplet |
| C2 | ~30 | Multiplet |
| C3 | ~20 | Multiplet |
| C4 | ~13 | Multiplet |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.
Reactivity and Applications
This compound is expected to exhibit reactivity typical of sulfenyl chlorides. The sulfur-chlorine bond is polarized, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles.
Reaction with Nucleophiles
A common reaction of amidosulfenyl chlorides is the formation of sulfenamides upon reaction with primary or secondary amines. This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many pharmaceutical compounds.
Experimental Protocol: Synthesis of a Sulfenamide (B3320178)
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Triethylamine (B128534) (as a base)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfenamide can be purified by column chromatography on silica (B1680970) gel.
Reaction Workflow
Caption: General workflow for the reaction of this compound with an amine.
Safety and Handling
General Handling: this compound should be handled in a well-ventilated fume hood. As with other sulfenyl chlorides, it is expected to be corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a specialized reagent with significant potential in modern chemical research, particularly in the fields of drug development and mechanistic studies. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles. The projected data and protocols herein should serve as a valuable resource for scientists looking to incorporate this deuterated building block into their research endeavors. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to the Application of Di-N-butyl Amidosulfenyl Chloride-d18 in Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Di-N-butyl Amidosulfenyl Chloride-d18, a specialized chemical reagent designed for advanced applications in quantitative proteomics. The document details the reagent's properties, its proposed mechanism of action, a detailed experimental protocol for its use in mass spectrometry-based workflows, and methods for data analysis.
Introduction to this compound
This compound is a deuterium-labeled chemical probe used for the differential labeling of proteins for quantitative analysis by mass spectrometry. As a sulfenyl chloride, it exhibits high reactivity towards nucleophilic residues, particularly the thiol group of cysteine. The incorporation of 18 deuterium (B1214612) atoms provides a significant and distinct mass shift, enabling the differentiation and relative quantification of protein samples at the peptide level.
Its primary application lies in quantitative proteomics, where it can be used in a similar manner to other cysteine-reactive isotopic labeling reagents, such as Isotope-Coded Affinity Tags (ICAT). By labeling the cysteinyl residues of one protein sample with the deuterated ("heavy") reagent and another with the non-deuterated ("light") counterpart, the relative abundance of specific proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.
Physicochemical Properties
The key properties of this compound and its non-deuterated analog are summarized below.
| Property | This compound | Di-N-butyl Amidosulfenyl Chloride |
| Molecular Formula | C₈D₁₈ClNS | C₈H₁₈ClNS |
| Molecular Weight | 213.86 g/mol | 195.75 g/mol |
| Isotopic Label | Deuterium (¹⁸D) | None |
| CAS Number | Not available | 6541-82-8 |
| Primary Reactivity | Cysteine thiols | Cysteine thiols |
| Intended Use | Proteomics research[1] | Chemical synthesis |
Proposed Mechanism of Action
This compound reacts with the thiol group of cysteine residues to form a disulfide bond. This reaction is a key step in the labeling process. The proposed reaction pathway is illustrated below.
Caption: Proposed reaction of this compound with a protein cysteine residue.
Experimental Protocol for Quantitative Proteomics
The following is a detailed, proposed methodology for a typical quantitative proteomics experiment using this compound and its non-deuterated analog. This protocol is based on established differential alkylation workflows.
4.1. Materials
-
This compound ("heavy" reagent)
-
Di-N-butyl Amidosulfenyl Chloride ("light" reagent)
-
Protein samples (e.g., cell lysates from control and treated conditions)
-
Denaturation buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylation agent for blocking (e.g., 20 mM Iodoacetamide, IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
4.2. Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for quantitative proteomics using differential isotopic labeling.
4.3. Detailed Steps
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues to extract proteins under denaturing conditions (e.g., in 8 M urea buffer) to unfold proteins and expose cysteine residues.
-
Quantify the protein concentration of each sample (e.g., using a BCA assay).
-
-
Reduction of Disulfide Bonds:
-
To an equal amount of protein from each sample, add DTT to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to reduce all disulfide bonds to free thiols.
-
-
Initial Blocking of Thiols (Optional but Recommended):
-
To distinguish between solvent-accessible and buried cysteines, or to perform redox proteomics, one can first block the readily available thiols with a non-isotopic alkylating agent like iodoacetamide.
-
-
Differential Labeling:
-
To the "control" sample, add the "light" Di-N-butyl Amidosulfenyl Chloride.
-
To the "treated" sample, add the "heavy" this compound.
-
The optimal concentration of the reagent should be determined empirically, but a 10-fold molar excess over the reducing agent is a good starting point.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Quenching:
-
Quench the reaction by adding a solution containing a free thiol, such as DTT or β-mercaptoethanol, to consume any unreacted labeling reagent.
-
-
Sample Combination and Protein Digestion:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Dilute the combined sample with a buffer compatible with trypsin (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a pH of ~2-3.
-
Desalt and purify the peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solvent suitable for liquid chromatography (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
Data Analysis
The data analysis workflow involves identifying the labeled peptides and quantifying the relative abundance of the "heavy" and "light" forms.
5.1. Peptide Identification:
-
The raw MS/MS data is searched against a protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.
-
The search parameters must include the mass modifications corresponding to the "light" (+195.75 Da) and "heavy" (+213.86 Da) labels on cysteine residues.
5.2. Quantification:
-
Quantification is performed at the MS1 level by comparing the integrated peak areas of the "heavy" and "light" peptide pairs.
-
The ratio of the heavy to light peak areas for multiple peptides from the same protein is used to calculate the relative abundance of that protein between the two samples.
The principle of MS1-based quantification is illustrated below.
Caption: Principle of MS1-based quantification for differentially labeled peptides.
Conclusion
This compound is a valuable tool for researchers in proteomics and drug development. Its ability to introduce a significant and specific mass shift on cysteine-containing peptides allows for accurate and robust relative quantification of proteins between different biological samples. The proposed workflow, based on well-established principles of differential chemical labeling, provides a clear path for the successful implementation of this reagent in quantitative proteomics studies. As with any chemical labeling strategy, optimization of reaction conditions is crucial to ensure complete and specific labeling for reliable quantitative results.
References
An In-depth Technical Guide to Thiol-Reactive Labeling for Mass Spectrometry using Di-N-butyl Amidosulfenyl Chloride-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Reactive Labeling
The cysteine thiol group is a highly reactive nucleophile, making it a prime target for covalent labeling in proteomics.[1][2] Its reactivity is central to numerous biological processes, including enzyme catalysis, metal coordination, and the formation of disulfide bonds that stabilize protein structure. Furthermore, the thiol group is susceptible to a variety of reversible post-translational modifications (PTMs) in response to cellular redox signals, such as S-nitrosylation, S-glutathionylation, and the formation of sulfenic acids.[1][2] These modifications play a crucial role in regulating protein function and signaling pathways.[3][4]
Thiol-reactive probes are indispensable tools for studying the "thiol proteome." They enable the detection, quantification, and functional characterization of cysteine-containing proteins. By employing isotopically labeled reagents, such as Di-N-butyl Amidosulfenyl Chloride-d18, researchers can leverage mass spectrometry to perform relative quantification of protein thiols between different biological samples. This is particularly valuable in drug development for target identification and validation, as well as in basic research to elucidate the role of redox signaling in health and disease.
This compound is a deuterated thiol-reactive probe. While specific data on this compound is limited, its sulfenyl chloride functional group is known to react with thiols. Sulfenyl chlorides are electrophilic compounds that react with nucleophiles like the thiol group of cysteine. The deuterium (B1214612) labeling provides a mass shift that can be detected by mass spectrometry, allowing for the differentiation and relative quantification of labeled peptides from different samples.
Principles of Thiol-Reactive Labeling with Sulfenyl Chlorides
The core of thiol-reactive labeling lies in the chemical reaction between the probe and the cysteine thiol. In the case of sulfenyl chlorides (R-S-Cl), the sulfur atom is electrophilic and readily attacked by the nucleophilic thiolate anion (R'-S⁻) of a cysteine residue.
Reaction Mechanism
The reaction of a sulfenyl chloride with a thiol proceeds via a nucleophilic substitution, resulting in the formation of a disulfide bond:
R-S-Cl + R'-SH → R-S-S-R' + HCl
This reaction is generally fast and specific for thiols under controlled pH conditions. The deuterated butyl groups in this compound remain attached to the sulfur atom that forms the disulfide bond with the cysteine residue, thereby introducing a stable isotopic label.
Quantitative Data on Thiol-Reactive Probes
While specific quantitative data for this compound is not available, the following tables summarize representative data for commonly used thiol-reactive probes, iodoacetamides and maleimides, to provide a comparative context for reaction conditions and efficiency.
Table 1: Comparison of Common Thiol-Reactive Probes
| Probe Class | Reactive Group | Typical Reaction pH | Reaction Time | Notes |
| Iodoacetamides | -COCH₂I | 7.5 - 8.5 | 30 - 60 min | Reacts with deprotonated thiolate; can have off-target reactivity with other nucleophiles at higher pH. |
| Maleimides | Maleimide ring | 6.5 - 7.5 | 60 - 120 min | More specific for thiols than iodoacetamides at neutral pH. |
| Sulfenyl Chlorides | -S-Cl | Neutral to slightly acidic | Expected to be rapid | Highly reactive electrophiles; reaction conditions need careful optimization to ensure specificity. |
Table 2: Representative Labeling Efficiencies and Conditions
| Protein | Thiol-Reactive Probe | Probe:Protein Molar Ratio | Incubation Time (min) | Labeling Efficiency (%) | Reference |
| Bovine Serum Albumin | 5-Iodoacetamidofluorescein | 20:1 | 120 | > 90 | Generic Protocol |
| GAPDH | Maleimide-PEG2-Biotin | 10:1 | 60 | ~ 85 | Generic Protocol |
Experimental Protocols
The following are generalized protocols for the labeling of protein thiols for mass spectrometry analysis. These should be adapted and optimized for the specific use of this compound.
Protocol 1: Labeling of Purified Proteins
-
Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (Optional): To label all cysteines, including those in disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 1 hour at 37°C.
-
Removal of Reducing Agent: Remove the excess reducing agent by dialysis, desalting column, or buffer exchange. This step is critical to prevent reaction with the thiol-reactive probe.
-
Labeling Reaction: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add the probe to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20-50 mM.
-
Sample Preparation for Mass Spectrometry: Proceed with protein precipitation (e.g., with acetone (B3395972) or TCA), followed by enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.
Protocol 2: Quantitative Proteomic Workflow for Cell Lysates
This protocol outlines a general strategy for comparing the reactivity of protein thiols between two samples (e.g., control vs. treated).
-
Cell Lysis: Lyse cells from control and treated conditions in a buffer containing a detergent (e.g., RIPA buffer) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Labeling:
-
Label the control lysate with a light-isotope probe (non-deuterated Di-N-butyl Amidosulfenyl Chloride, if available).
-
Label the treated lysate with the heavy-isotope probe (this compound).
-
The labeling reaction should be performed as described in Protocol 1, steps 4-5.
-
-
Sample Combination: Combine equal amounts of protein from the light- and heavy-labeled lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein sample with trypsin.
-
Peptide Fractionation (Optional): For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopically labeled pairs. The ratio of heavy to light signal intensity reflects the change in thiol reactivity for a given cysteine residue between the two conditions.
Visualizations
Signaling Pathway: Redox Regulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that responds to oxidative stress. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and reactive oxygen species (ROS). Modification of these thiols leads to the stabilization and activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant and detoxification genes. Thiol-reactive probes can be used to study the modification of Keap1 cysteines under different conditions.
Caption: Redox regulation of the Keap1-Nrf2 signaling pathway.
Experimental Workflow: Quantitative Thiol-Reactive Labeling
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using stable isotope labeling to compare thiol reactivity between two samples.
Caption: General experimental workflow for quantitative thiol proteomics.
Conclusion
This compound represents a potential tool for the quantitative analysis of protein thiols using mass spectrometry. While specific application data for this compound is currently limited, the principles and protocols established for other thiol-reactive probes provide a solid foundation for its use. Researchers and drug development professionals can leverage the methodologies outlined in this guide to explore the thiol proteome, investigate redox signaling pathways, and identify novel drug targets. Careful optimization of reaction conditions will be essential to ensure the specificity and efficiency of labeling with this reagent.
References
- 1. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic approaches to quantify cysteine reversible modifications in aging and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Protein Thiol Redox Signaling in Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Principle of Isotopic Labeling with Di-N-butyl Amidosulfenyl Chloride-d18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles behind isotopic labeling of thiol-containing compounds, with a specific focus on the conceptual application of Di-N-butyl Amidosulfenyl Chloride-d18. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental reaction mechanisms, experimental workflows, and data analysis strategies based on well-established thiol-labeling techniques.
Introduction to Isotopic Labeling for Thiol Quantification
Quantitative analysis of proteins and low-molecular-weight thiols is crucial in understanding various biological processes, including redox signaling, oxidative stress, and drug metabolism. Isotopic labeling, coupled with mass spectrometry, has become a powerful tool for the relative and absolute quantification of these molecules. The core principle involves derivatizing a specific functional group, in this case, the thiol group (-SH) of cysteine residues or other thiol-containing molecules, with a reagent that exists in two or more isotopic forms (e.g., a "light" and a "heavy" version).
By labeling two different biological samples with the light and heavy versions of the reagent, respectively, the samples can be mixed and analyzed in a single mass spectrometry run. The relative abundance of a specific thiol-containing molecule in the two samples can then be determined by comparing the signal intensities of the light and heavy isotopically labeled species. This approach minimizes experimental variability and enhances the accuracy of quantification.
The Role of this compound
This compound is a deuterated chemical reagent designed for isotopic labeling. Its non-deuterated counterpart, Di-N-butyl Amidosulfenyl Chloride, would serve as the "light" reagent in a typical isotopic labeling experiment. The key features of this reagent are:
-
Thiol Reactivity: The sulfenyl chloride group (-SCl) is electrophilic and reacts specifically with nucleophilic thiol groups to form a disulfide bond.
-
Isotopic Labeling: The "-d18" designation indicates that the 18 hydrogen atoms in the two N-butyl groups have been replaced with deuterium (B1214612) atoms. This results in a significant mass difference between the light and heavy labeled molecules, which is readily detectable by mass spectrometry.
The reaction of Di-N-butyl Amidosulfenyl Chloride with a thiol (R-SH) is proposed to proceed as follows:
R-SH + (CH₃(CH₂)₃)₂N-SCl → R-S-S-N((CH₂)₃CH₃)₂ + HCl
In an isotopic labeling experiment, one sample would be reacted with the light reagent (Di-N-butyl Amidosulfenyl Chloride) and another with the heavy reagent (this compound).
Experimental Workflow for Thiol Analysis
A typical experimental workflow for the differential analysis of thiol-containing compounds using isotopic labeling is as follows:
Experimental Protocols
Note: The following are generalized protocols inspired by established methods for thiol labeling. Specific parameters would need to be optimized for this compound.
Protocol 1: Labeling of Proteins in a Complex Mixture
-
Sample Preparation: Solubilize protein extracts from two different conditions (e.g., control vs. treated) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8 M urea).
-
Reduction (Optional): To label all cysteine residues, reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation of Free Thiols: Add the light reagent (Di-N-butyl Amidosulfenyl Chloride) to the control sample and the heavy reagent (this compound) to the treated sample. The molar excess of the reagent over the estimated thiol concentration should be optimized, but a 10- to 20-fold excess is a common starting point. Incubate at room temperature for 1-2 hours in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT.
-
Sample Combination and Cleanup: Combine the two labeled samples in a 1:1 ratio. Proceed with protein precipitation (e.g., with acetone) or buffer exchange to remove excess reagents.
-
Proteolytic Digestion: Resuspend the protein pellet and digest with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Profiling of Low-Molecular-Weight Thiols
-
Sample Preparation: Prepare extracts containing low-molecular-weight thiols (e.g., deproteinized cell lysates or biological fluids).
-
Labeling: Add the light and heavy reagents to the respective samples as described above.
-
Quenching and Combination: Quench the reaction and combine the samples.
-
LC-MS Analysis: Directly analyze the mixture of labeled small molecules by LC-MS.
Data Presentation and Interpretation
The primary output of the mass spectrometer will be mass spectra containing pairs of peaks for each labeled molecule, separated by the mass difference between the light and heavy isotopic labels.
Quantitative Data Summary
The table below illustrates how quantitative data from such an experiment would be presented. The mass shift of 18.11 Da is calculated based on the mass difference between 18 deuterium atoms and 18 hydrogen atoms.
| Labeled Molecule | m/z (Light) | m/z (Heavy) | Mass Shift (Da) | Intensity Ratio (Heavy/Light) | Fold Change |
| Cysteine-containing Peptide 1 | 850.42 | 868.53 | 18.11 | 2.1 | ↑ 2.1 |
| Glutathione | 499.15 | 517.26 | 18.11 | 0.5 | ↓ 2.0 |
| Cysteine-containing Peptide 2 | 1025.58 | 1043.69 | 18.11 | 1.0 | No Change |
Signaling Pathways and Logical Relationships
Isotopic labeling of thiols can be used to study redox-sensitive signaling pathways. For example, changes in the oxidation state of cysteine residues in key signaling proteins can alter their activity.
In this conceptual diagram, an increase in reactive oxygen species (ROS) leads to the oxidation of a thiol group on a protein, altering its activity and impacting downstream signaling. Isotopic labeling can quantify the change in the reduced form (Protein-SH) versus the oxidized form under different conditions.
Conclusion
Isotopic labeling with reagents like this compound provides a robust framework for the quantitative analysis of thiols in complex biological samples. The principles of specific chemical derivatization, introduction of a mass difference through stable isotopes, and analysis by mass spectrometry allow for precise and reliable quantification. While the application of this specific reagent requires further empirical validation, the methodologies outlined in this guide, drawn from established practices in the field, provide a solid foundation for researchers and scientists in drug development and other disciplines to explore the dynamic world of the thiol proteome and metabolome.
A Novel Reagent for High-Resolution Analysis of the Cysteine Redoxome
An In-depth Technical Guide to Di-N-butyl Amidosulfenyl Chloride-d18 for Quantitative Cysteine Proteomics
This technical guide provides an in-depth overview of the application of a novel, isotopic labeling reagent, this compound (DBASC-d18), for the quantitative analysis of proteins, with a specific focus on cysteine-containing peptides. This document is intended for researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics who are seeking advanced methods for studying protein expression and cysteine reactivity.
Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications across multiple samples.[1][2] Techniques like Tandem Mass Tags (TMT) and Isotope-Coded Affinity Tags (ICAT) have revolutionized the field by allowing for multiplexed analysis.[1][2] The hypothetical reagent, Di-N-butyl Amidosulfenyl Chloride, is designed to specifically target and label the thiol group of cysteine residues, one of the most reactive amino acids and a key player in cellular redox regulation.[3][4] The d18-labeled variant provides the heavy-isotope version necessary for creating a mass differential, allowing for direct comparison and quantification of peptide abundance between a control (light, d0-labeled) and an experimental (heavy, d18-labeled) sample at the mass spectrometry level.
This guide details the proposed mechanism, a comprehensive experimental workflow, detailed protocols, and potential applications for studying cysteine-driven biological processes.
Proposed Reaction Mechanism
Di-N-butyl Amidosulfenyl Chloride is an electrophilic compound poised to react with nucleophilic residues. The sulfur-chlorine bond is highly reactive, particularly towards soft nucleophiles like the thiol group (-SH) of cysteine. The proposed reaction is a nucleophilic substitution where the cysteine thiol attacks the electrophilic sulfur atom of the DBASC reagent, displacing the chloride ion. This forms a stable disulfide bond between the reagent and the cysteine residue.
Quantitative Proteomics Workflow
The experimental design leverages the principles of chemical labeling for relative quantification.[5] Two distinct cell or tissue populations (e.g., Control vs. Treated) are lysed and their proteomes are prepared. The control sample is labeled with the "light" (d0) version of DBASC, while the treated sample is labeled with the "heavy" (d18) version. After labeling, the samples are combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 18 Daltons between the heavy and light tags allows the mass spectrometer to distinguish and quantify the relative abundance of the same peptide from the two original samples.
Experimental Protocols
The following protocols provide a detailed methodology for a typical experiment using DBASC-d0/d18.
Protein Extraction and Preparation
-
Cell Lysis: Harvest control and treated cells (~1x10^7 each) and wash with ice-cold PBS. Lyse cells in 1 mL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysates on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysates by centrifuging at 14,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatants to new tubes and determine the protein concentration using a BCA assay. Aliquot 1 mg of protein for each sample.
Reduction and DBASC Labeling
-
Reduction (Optional but recommended for total cysteine analysis): To 1 mg of protein, add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 56°C to reduce all disulfide bonds. Note: For analysis of the native redox state, omit this step.
-
Buffer Exchange: Remove DTT using a desalting column, exchanging the buffer to 50 mM HEPES, pH 7.5.
-
Labeling:
-
To the 1 mg control protein sample, add Di-N-butyl Amidosulfenyl Chloride (d0) to a final concentration of 10 mM.
-
To the 1 mg treated protein sample, add This compound (d18) to a final concentration of 10 mM.
-
-
Incubation: Incubate both samples for 1 hour at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 20 mM. Incubate for 15 minutes.
Sample Pooling and Digestion
-
Pooling: Combine the light-labeled and heavy-labeled samples in a 1:1 protein ratio.
-
Precipitation: Perform a chloroform/methanol precipitation to clean the protein mixture. Resuspend the protein pellet in 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides under vacuum.
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in 0.1% formic acid in water.
-
Chromatography: Load the peptide mixture onto a C18 reverse-phase analytical column and separate using a 120-minute gradient from 2% to 40% acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full scans from m/z 350-1500.
-
MS2 Scan (DDA): Use data-dependent acquisition to select the top 20 most intense precursor ions for fragmentation by HCD. Look for the characteristic 18 Da mass shift between peptide pairs.
-
Quantitative Data Presentation
Following data analysis with a suitable software package (e.g., MaxQuant, Proteome Discoverer), the results can be summarized to highlight proteins with significant changes in abundance or cysteine reactivity. The output typically includes protein identifications, heavy/light ratios, and statistical significance.
| Protein ID | Gene Name | Peptide Sequence | Ratio (Heavy/Light) | Log2(Ratio) | p-value | Regulation |
| P04637 | TP53 | IYQDMCNSSCMGGMNR | 2.15 | 1.10 | 0.008 | Up-regulated |
| P62258 | HSP90AB1 | FESLNFDLAPCR | 0.48 | -1.06 | 0.012 | Down-regulated |
| P08670 | VIM | LNDRFASCYICK | 1.05 | 0.07 | 0.895 | No Change |
| Q06830 | PRDX1 | VCPAGWKPGSK | 3.54 | 1.82 | 0.001 | Up-regulated |
| P31946 | GSN | DCGLGASCFVK | 0.98 | -0.03 | 0.950 | No Change |
Table 1: Representative quantitative data from a DBASC-d18 proteomics experiment. Cysteine residues (C) within the peptide sequence are highlighted in red. The ratio reflects the abundance of the peptide in the 'Treated' sample relative to the 'Control'.
Application in Signaling Pathway Analysis
The DBASC reagent is particularly powerful for studying signaling pathways that are regulated by the redox state of cysteine residues. A prime example is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Keap1 contains several highly reactive cysteine residues that act as sensors for oxidative stress. Modification of these cysteines by electrophiles or oxidants leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the expression of antioxidant genes.
Using DBASC-d18, researchers can quantify changes in the reactivity of Keap1's sensor cysteines in response to a drug or stressor, providing direct evidence of pathway activation.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling thiol redox proteome using isotope tagging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
A Technical Guide to the Analysis of Protein Sulfenylation Using Isotopic Tags
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies for the detection and quantification of protein S-sulfenylation (Cys-SOH), a critical but transient oxidative post-translational modification. We will focus on the application of isotopic tags, which are indispensable for accurate quantitative analysis by mass spectrometry. Detailed experimental protocols, data presentation strategies, and visual workflows are provided to facilitate the practical application of these techniques in research and drug development.
Introduction to Protein S-Sulfenylation
Protein S-sulfenylation is the reversible oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH).[1][2] This modification is a key event in redox signaling, acting as a molecular switch that can alter a protein's function, localization, and interaction with other molecules.[1][2] Aberrant sulfenylation is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[2]
The inherent instability and high reactivity of the sulfenic acid moiety make its detection challenging.[1] It can readily react with nearby nucleophiles to form disulfide bonds or be further oxidized to more stable sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[3][4] To overcome this, researchers have developed chemoselective probes that "trap" the sulfenic acid, allowing for its stabilization and subsequent analysis.[5]
The Core Principle: Isotopic Tagging for Quantitative Analysis
Isotopic labeling is a powerful strategy in mass spectrometry-based proteomics that enables precise and accurate quantification of proteins and their modifications across different samples.[6][7] The fundamental principle involves introducing a stable, heavy isotope into one sample, while a corresponding light isotope is used for the control sample. When the samples are mixed and analyzed, the mass spectrometer detects pairs of chemically identical peptides that differ only by a known mass offset due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that peptide (and its modification) between the samples.[6]
For sulfenylation analysis, isotopic tags are typically incorporated into the chemoselective probes used to label the sulfenic acid. This allows for ratiometric quantification of sulfenylation at specific cysteine sites, providing a dynamic view of how redox signaling changes in response to various stimuli or in different disease states.[2][4]
Key Methodologies and Experimental Protocols
Two primary strategies have emerged as robust methods for the site-specific identification and quantification of protein sulfenylation: dimedone-based probes and iodoacetamide-based isobaric tags.
Dimedone-Based Probes and the "SulfenQ" Workflow
Dimedone and its analogs are β-dicarbonyl compounds that selectively react with the electrophilic sulfur of a sulfenic acid, forming a stable thioether linkage.[1][8] This strategy has been enhanced by incorporating a "clickable" alkyne group into the dimedone probe (e.g., DYn-2), allowing for the subsequent attachment of a biotin (B1667282) tag for enrichment or a fluorescent reporter for visualization via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][9]
For quantitative analysis, a workflow termed "SulfenQ" utilizes light (d0) and heavy (d6) versions of the DYn-2 probe.[4]
Diagram: SulfenQ Experimental Workflow
Experimental Protocol: Quantitative Sulfenylation Analysis using DYn-2 Probes
This protocol is a generalized procedure based on established methods.[4][9]
-
Cell Culture and Treatment: Grow two separate populations of cells. Treat one population with the stimulus of interest (e.g., H₂O₂) and the other with a vehicle control.
-
In Situ Labeling: Add the "light" DYn-2 probe to the control cells and the "heavy" d6-DYn-2 probe to the treated cells. Incubate to allow the probe to permeate the cells and react with sulfenylated proteins.
-
Sample Combination and Lysis: Harvest and combine the two cell populations. Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Protein Precipitation: Precipitate the total protein from the lysate using a method like methanol-chloroform to remove interfering small molecules.[1]
-
Click Chemistry (CuAAC): Resuspend the protein pellet. Perform the click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator/ligand (e.g., TBTA) to attach biotin to the alkyne-modified probes.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide (B48618) to prevent disulfide scrambling. Digest the proteins into peptides using trypsin.
-
Enrichment of Labeled Peptides: Incubate the peptide mixture with streptavidin-coated beads to capture the biotin-tagged peptides. Wash the beads extensively to remove non-specifically bound peptides.
-
Elution and Mass Spectrometry: Elute the captured peptides from the beads. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the modified peptides and quantify the relative abundance of the "heavy" versus "light" peptide pairs to determine the fold-change in sulfenylation at specific sites.
Iodoacetamide-Based Isobaric Tags (iodoTMT)
Iodoacetamide is a reactive compound that irreversibly alkylates free cysteine thiols.[10] The "iodoTMT switch" assay leverages this reactivity to quantify reversibly oxidized cysteines, including those that are sulfenylated.[11][12] This method uses isobaric tandem mass tags (TMT), which are a set of molecules that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer.[10][13] This allows for the simultaneous analysis of multiple samples (multiplexing).
The workflow involves first blocking all free, reduced thiols. Then, the reversibly oxidized thiols (including Cys-SOH) are selectively reduced to free thiols, which are subsequently labeled with the different iodoTMT reagents.
Diagram: iodoTMT Switch Assay Workflow
Experimental Protocol: iodoTMT Switch Assay for Sulfenylation
This is a generalized protocol adapted from methods for quantifying reversible cysteine modifications.[11][12][14]
-
Protein Extraction and Blocking: Lyse cells or tissues under denaturing conditions. Immediately block all free, reduced thiols using a non-TMT alkylating agent like N-ethylmaleimide (NEM). Remove excess blocking reagent.
-
Selective Reduction: Treat the protein sample with a mild reducing agent that preferentially reduces sulfenic acids back to thiols (e.g., sodium ascorbate).
-
Isobaric Labeling: Label the newly formed thiols by treating each sample with a different iodoTMT reagent (e.g., Sample 1 with iodoTMT-126, Sample 2 with iodoTMT-127, etc.).[12] This reaction should be performed in the dark.
-
Sample Pooling and Cleanup: Quench the labeling reaction and combine all samples into a single tube. Remove excess TMT reagents via protein precipitation (e.g., acetone).
-
Protein Digestion: Resuspend the protein pellet, reduce any remaining disulfide bonds (e.g., with DTT), alkylate all cysteines (e.g., with iodoacetamide), and digest into peptides with trypsin.
-
Enrichment (Optional but Recommended): To increase sensitivity, enrich the TMT-labeled peptides using an anti-TMT antibody resin.[12]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The instrument should be configured to isolate the precursor ions for fragmentation and then further fragment them to generate the TMT reporter ions.
-
Data Analysis: Identify peptides and quantify the relative sulfenylation levels by comparing the intensities of the different TMT reporter ions in the MS/MS spectra.
Quantitative Data Presentation
Presenting quantitative proteomics data in a clear, tabular format is crucial for interpretation and comparison. The table below shows a hypothetical example of results from a SulfenQ experiment comparing control cells to those treated with an oxidative stimulus.
| Protein | UniProt ID | Cysteine Site | Fold Change (Treated/Control) | p-value | Biological Function |
| Peroxiredoxin-2 | P32119 | Cys51 | 8.2 | <0.001 | Antioxidant enzyme |
| GAPDH | P04406 | Cys152 | 4.5 | <0.01 | Glycolysis |
| EGFR | P00533 | Cys797 | 3.1 | <0.05 | Receptor Tyrosine Kinase |
| Keap1 | Q14145 | Cys151 | 2.8 | <0.05 | Redox Sensor |
| Actin, cytoplasmic 1 | P60709 | Cys374 | 1.1 | 0.45 | Cytoskeleton |
Table 1: Example quantitative data from a site-specific sulfenylation analysis. Fold changes represent the relative increase in sulfenylation upon treatment. Data is hypothetical.
Sulfenylation in Signaling Pathways: The Keap1-Nrf2 Axis
A prominent example of regulation by cysteine oxidation is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[15] Under basal conditions, the sensor protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation.[15] Upon exposure to oxidative or electrophilic stress, specific "sensor" cysteines on Keap1 become modified—including by sulfenylation.[16][17] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[18] Stabilized Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.
Diagram: Keap1-Nrf2 Pathway Regulation by Sulfenylation
Conclusion and Future Perspectives
The use of isotopic tags combined with chemoselective probes and advanced mass spectrometry has transformed the study of protein sulfenylation.[1] These methods provide unprecedented detail, enabling the site-specific quantification of this fleeting modification across the entire proteome.[9] For researchers and drug development professionals, these tools are vital for elucidating the molecular mechanisms of redox-regulated signaling pathways, identifying novel biomarkers for diseases associated with oxidative stress, and discovering new therapeutic targets. Future advancements will likely focus on improving the stoichiometry of labeling, enhancing the sensitivity of detection for very low-abundance proteins, and developing new probes to distinguish between different oxidative modifications with even greater specificity.
References
- 1. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfrbm.org [sfrbm.org]
- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]
- 10. Thermo Scientific™ Thermo Scientific™ iodoTMT Isobaric Label Reagents and Kits | Fisher Scientific [fishersci.ca]
- 11. Identification and Quantification of S-Sulfenylation Proteome of Mycobacterium tuberculosis under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. Reactive Sulfur Species-Mediated Activation of the Keap1-Nrf2 Pathway by 1,2-Naphthoquinone through Sulfenic Acids Formation under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of Di-N-butyl Amidosulfenyl Chloride-d18 Remains Undefined
Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the mechanism of action, experimental protocols, and quantitative data for Di-N-butyl Amidosulfenyl Chloride-d18 is not presently available.
This compound is a deuterated form of Di-N-butyl Amidosulfenyl Chloride. While it is listed by several chemical suppliers for research purposes, particularly in the field of proteomics, its specific biological or chemical functions, signaling pathway interactions, and the experimental basis for its use are not documented in publicly accessible resources.
Currently available information is limited to basic chemical properties, as summarized below:
| Property | Value | Source |
| Molecular Formula | C₈D₁₈ClNS | [1] |
| Molecular Weight | 213.86 g/mol | [1] |
| CAS Number | 6541-82-8 (non-deuterated) | [2][3] |
The lack of published research on this specific deuterated compound means that no signaling pathways, experimental workflows, or logical relationships can be diagrammed at this time. Similarly, the absence of experimental data precludes the creation of structured data tables or the detailing of experimental protocols.
Researchers, scientists, and drug development professionals interested in the potential applications of this compound are encouraged to initiate novel research to elucidate its properties and mechanism of action. Such studies would be foundational in establishing its utility and potential applications in the scientific community.
References
Core Stability & Storage Guidelines for Di-N-butyl Amidosulfenyl Chloride-d18
An In-depth Technical Guide for Researchers and Drug Development Professionals
Di-N-butyl amidosulfenyl chloride-d18 is a deuterated analogue of di-N-butyl amidosulfenyl chloride, utilized in various research applications, including proteomics. As with many reactive organosulfur compounds, its stability is a critical factor for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and the general chemical properties of sulfenyl chlorides.
General Stability Profile
The primary degradation pathway for sulfenyl chlorides is hydrolysis. They react with water to form sulfenic acids, which are often unstable and can undergo further reactions.[1] This inherent sensitivity to moisture underscores the necessity of handling and storing the compound under anhydrous conditions.
General reactivity of sulfenyl chlorides includes:
-
Reaction with water and alcohols: Leads to the formation of sulfenyl esters.[1]
-
Reaction with N-H bonds: Reacts with compounds containing N-H bonds in the presence of a base to yield sulfenamides.[1]
-
Addition across alkenes: Undergoes addition reactions with alkenes.[1]
-
Chlorination: Can be chlorinated to form trichlorides.[1]
Due to this reactivity, sulfenyl chlorides are often prepared in situ for immediate use in chemical synthesis.[2]
Recommended Storage Conditions
Based on supplier information and the known chemical properties of related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | One supplier suggests room temperature storage.[3] However, for long-term stability and to minimize potential degradation, storage at lower temperatures (e.g., 2-8°C) in a desiccated environment is advisable. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent hydrolysis and oxidation, storage under an inert gas is crucial. |
| Container | Tightly Sealed, Dry Glass Vial | The container should be sealed to prevent moisture ingress. Small aliquots may be preferable to avoid repeated opening and closing of the main container.[3] |
| Light Exposure | Store in the Dark | While specific photosensitivity data is unavailable, it is general good practice to protect reactive compounds from light. |
| Special Shipping | May require dry ice | Some suppliers may ship the product with dry ice, suggesting that temperature control during transit is important for maintaining stability.[3] |
For a related deuterated compound, Di-n-butyl-d18-amine, it is noted to be stable under recommended storage conditions, with a suggestion to re-analyze for chemical purity after three years.[4] A similar timeframe for re-evaluation of this compound purity would be a prudent measure.
Handling and Experimental Protocols
Given the reactive nature of this compound, specific handling procedures should be followed to ensure both the integrity of the compound and the safety of the researcher.
Experimental Workflow: Handling and Use
The following diagram outlines a recommended workflow for handling this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Methodology for Stability Assessment (General Protocol)
While a specific experimental protocol for this compound was not found, a general approach to assess the stability of a reactive compound would involve the following steps:
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.
-
Condition Exposure: Store the vials under different conditions (e.g., varying temperatures, humidity levels, light exposure).
-
Time-Point Analysis: At specified time intervals, remove a vial from each condition.
-
Purity Analysis: Analyze the purity of the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.
Potential Degradation Pathway
The most probable degradation pathway for this compound is through hydrolysis. The following diagram illustrates this general reaction.
Caption: Postulated hydrolysis degradation pathway.
References
Methodological & Application
Application Notes and Protocols for Thiol Quantification using Di-N-butyl Amidosulfenyl Chloride-d18 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of thiols, particularly the sulfhydryl groups (-SH) in cysteine residues of proteins and low molecular weight thiols like glutathione (B108866), is critical in understanding cellular redox signaling, oxidative stress, and drug metabolism. Di-N-butyl Amidosulfenyl Chloride is a derivatizing agent that selectively reacts with thiol groups to form a stable sulfenamide (B3320178) linkage. The deuterated analog, Di-N-butyl Amidosulfenyl Chloride-d18, serves as a stable isotope labeling reagent for the relative and absolute quantification of thiols in complex biological samples using mass spectrometry.
This document provides detailed protocols and application notes for the use of this compound in mass spectrometry-based thiol analysis. The methodology enables accurate quantification by comparing the mass-shifted signals of the labeled analytes.
Principle of the Method
The core of this method is the chemical derivatization of thiol-containing molecules with the light (d0) and heavy (d18) isotopic forms of Di-N-butyl Amidosulfenyl Chloride. The sulfenyl chloride group reacts specifically with the nucleophilic thiol group to form a stable di-N-butyl amidosulfenamide.
Two common experimental workflows are employed:
-
Relative Quantification: Two samples (e.g., control vs. treated) are labeled separately, one with the light reagent and one with the heavy reagent. The samples are then mixed in a 1:1 ratio, processed, and analyzed by LC-MS/MS. The relative abundance of a specific thiol between the two samples is determined by the ratio of the peak intensities of the light and heavy labeled analyte.
-
Absolute Quantification: A known amount of a synthetic standard, labeled with the heavy reagent, is spiked into the sample. The endogenous, unlabeled thiol is then derivatized with the light reagent. The absolute concentration of the thiol in the original sample can be calculated by comparing the peak intensities of the light-labeled endogenous analyte and the heavy-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Di-N-butyl Amidosulfenyl Chloride (Light Isotope)
-
This compound (Heavy Isotope)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (optional)
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for blocking excess reducing agent (optional)
-
Sample of interest (e.g., cell lysate, plasma, purified protein)
-
LC-MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)
Protocol 1: Relative Quantification of Thiols in a Protein Sample
This protocol describes the relative quantification of cysteine-containing peptides from a control and a treated protein sample.
1. Sample Preparation and Protein Digestion:
-
Extract total protein from control and treated samples using a suitable lysis buffer.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Take an equal amount of protein (e.g., 100 µg) from the control and treated samples.
-
(Optional) If total cysteine content is to be measured, reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 37°C for 30 minutes.
-
(Optional) Alkylate free thiols by adding IAM to a final concentration of 10 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform in-solution or in-gel tryptic digestion of the protein samples overnight at 37°C.
2. Isotope Labeling of Peptides:
-
Prepare fresh 100 mM stock solutions of Di-N-butyl Amidosulfenyl Chloride (light) and this compound (heavy) in anhydrous ACN.
-
To the digested control peptide solution, add the light labeling reagent to a final concentration of 10 mM.
-
To the digested treated peptide solution, add the heavy labeling reagent to a final concentration of 10 mM.
-
Incubate both reactions at room temperature for 1 hour.
-
Quench the reaction by adding an equal volume of 0.1% TFA in water.
3. Sample Cleanup and LC-MS/MS Analysis:
-
Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
Desalt the mixed peptide sample using a C18 StageTip or ZipTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the sample in 2% ACN, 0.1% FA for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer coupled to a nano-LC system. A typical gradient would be a 60-minute gradient from 2% to 40% ACN with 0.1% FA.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most intense precursor ions for fragmentation (HCD or CID).
Protocol 2: Absolute Quantification of Glutathione (GSH) in Cell Lysate
1. Preparation of Standard Curve:
-
Prepare a series of known concentrations of unlabeled GSH in a suitable buffer.
-
Prepare a stock solution of heavy-labeled internal standard by reacting a known high concentration of GSH with this compound. Purify the labeled GSH-d18 product.
-
Spike a fixed, known amount of the purified GSH-d18 into each standard concentration of unlabeled GSH.
-
Derivatize each standard with the light Di-N-butyl Amidosulfenyl Chloride.
-
Analyze each standard by LC-MS/MS to generate a standard curve of the peak area ratio (light/heavy) versus concentration.
2. Sample Preparation and Labeling:
-
Lyse cells in a buffer containing 5 mM TCEP to reduce any oxidized glutathione (GSSG).
-
Spike the known amount of purified GSH-d18 internal standard into the cell lysate.
-
Derivatize the sample with the light Di-N-butyl Amidosulfenyl Chloride reagent.
-
Precipitate proteins using cold acetone (B3395972) or ACN and centrifuge to clarify the supernatant.
-
Dry the supernatant and reconstitute in the LC-MS loading buffer.
3. LC-MS/MS Analysis:
-
Analyze the sample using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the light-labeled endogenous GSH and the heavy-labeled GSH-d18 internal standard.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Theoretical Mass Shifts for Common Thiols Labeled with Di-N-butyl Amidosulfenyl Chloride
| Thiol Compound | Unlabeled Mass (Da) | Mass of Light Labeled (Da) | Mass of Heavy Labeled (d18) (Da) | Mass Difference (Da) |
| Cysteine | 121.02 | 315.18 | 333.30 | 18.12 |
| Glutathione | 307.08 | 501.24 | 519.36 | 18.12 |
| N-acetylcysteine | 163.04 | 357.20 | 375.32 | 18.12 |
Table 2: Example of Relative Quantification Data for a Cysteine-Containing Peptide
| Peptide Sequence | Sample | Peak Area (Light) | Peak Area (Heavy) | Ratio (Heavy/Light) | Fold Change |
| VDCYSK | Control vs. Treated | 1.2 x 10^6 | 3.6 x 10^6 | 3.0 | 3.0-fold increase in treated |
| ACDLFK | Control vs. Treated | 5.4 x 10^5 | 2.7 x 10^5 | 0.5 | 2.0-fold decrease in treated |
| * Denotes the labeled cysteine residue. |
Visualizations
Application Notes and Protocols for Cysteine-Specific Peptide Labeling using Di-N-butyl Amidosulfenyl Chloride-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical tool for understanding complex biological systems and for the discovery of novel biomarkers and therapeutic targets. Stable isotope labeling coupled with mass spectrometry (MS) allows for the accurate relative quantification of proteins and peptides between different samples. Di-N-butyl Amidosulfenyl Chloride-d18 (DNBSCl-d18) is a novel, cysteine-reactive isotopic labeling reagent designed for quantitative proteomics. This reagent, along with its light counterpart (Di-N-butyl Amidosulfenyl Chloride-d0), enables the specific derivatization of cysteine residues within peptides. The 18-deuterium atoms in the "heavy" reagent introduce a precise mass shift, allowing for the direct comparison of peptide abundance from two different sample states at the MS1 level.
The core reactivity of the amidosulfenyl chloride functional group is its specific and efficient reaction with the thiol side chain of cysteine residues under controlled pH conditions. This results in the formation of a stable mixed disulfide bond, covalently tagging the peptide. By labeling one sample population with the light reagent (d0) and another with the heavy reagent (d18), the samples can be combined and analyzed in a single LC-MS/MS experiment. The relative abundance of a given cysteine-containing peptide between the two samples is then determined by comparing the signal intensities of the light and heavy isotopic peptide pairs.
Principle of the Method
The Di-N-butyl Amidosulfenyl Chloride labeling strategy is based on the chemical derivatization of cysteine residues. A "light" (d0) and a "heavy" (d18) version of the reagent are used to label two different peptide samples. After labeling, the samples are mixed in a 1:1 ratio. During mass spectrometry analysis, the chemically identical but isotopically distinct peptide pairs co-elute from the liquid chromatography (LC) column and are detected as a pair of peaks separated by a specific mass difference (18.11 Da due to the 18 deuterium (B1214612) atoms). The ratio of the ion intensities of these peaks directly corresponds to the relative abundance of the peptide in the original samples.
Experimental Protocols
Materials
-
This compound (Heavy Reagent)
-
Di-N-butyl Amidosulfenyl Chloride-d0 (Light Reagent)
-
Peptide samples containing reduced cysteine residues
-
Reduction buffer: 5 mM Dithiothreitol (DTT) in 50 mM ammonium (B1175870) bicarbonate, pH 8.0
-
Labeling buffer: 50 mM HEPES, pH 7.5
-
Quenching solution: 100 mM N-acetyl-cysteine
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), MS grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) C18 cartridges
Protocol 1: Labeling of Peptides
This protocol describes the labeling of two peptide samples (e.g., control and treated) with the light and heavy versions of the DNBSCl reagent.
-
Peptide Reduction:
-
Resuspend lyophilized peptide samples in 100 µL of reduction buffer.
-
Incubate at 56°C for 30 minutes to ensure all cysteine residues are in a reduced state.
-
Allow the samples to cool to room temperature.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 50 mM stock solution of both the light (d0) and heavy (d18) DNBSCl reagents in anhydrous acetonitrile.
-
-
Labeling Reaction:
-
Adjust the pH of the reduced peptide samples to 7.5 by adding an appropriate volume of 1 M HEPES buffer.
-
To the "control" peptide sample, add the light (d0) DNBSCl stock solution to a final concentration of 10 mM.
-
To the "treated" peptide sample, add the heavy (d18) DNBSCl stock solution to a final concentration of 10 mM.
-
Incubate the reactions at 37°C for 1 hour with gentle agitation.
-
-
Quenching the Reaction:
-
Add quenching solution to a final concentration of 20 mM to both samples to consume any unreacted DNBSCl.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Combination and Desalting:
-
Combine the light-labeled and heavy-labeled peptide samples in a 1:1 ratio.
-
Acidify the combined sample with formic acid to a final concentration of 0.1%.
-
Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Reconstitution:
-
Reconstitute the dried, labeled peptides in 100 µL of 0.1% formic acid in water.
-
-
Liquid Chromatography:
-
Inject the sample onto a C18 reverse-phase analytical column.
-
Separate the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 2-40% B over 60 minutes.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, with a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Ensure the MS1 scan has sufficient resolution to resolve the isotopic envelopes of the light and heavy peptide pairs.
-
Data Presentation
The following table presents hypothetical quantitative data from a proof-of-concept experiment comparing a control and a treated sample using the DNBSCl-d0/d18 labeling workflow.
| Peptide Sequence | Gene Name | Control (Light) Intensity | Treated (Heavy) Intensity | Ratio (Heavy/Light) | Fold Change |
| ACC KPESER | Protein A | 1.5 x 10^6 | 4.5 x 10^6 | 3.00 | 3.00 |
| FQYC NPHL | Protein B | 2.2 x 10^7 | 2.1 x 10^7 | 0.95 | -1.05 |
| GC EAAETR | Protein C | 9.8 x 10^5 | 1.9 x 10^6 | 1.94 | 1.94 |
| VVLC GASD | Protein D | 5.4 x 10^6 | 1.3 x 10^6 | 0.24 | -4.17 |
Visualizations
Caption: Experimental workflow for quantitative proteomics using DNBSCl-d0/d18 labeling.
Caption: Reaction scheme for labeling a cysteine residue with DNBSCl-d18.
Application Note: Quantitative Cysteine-Reactive Labeling with Di-N-butyl Amidosulfenyl Chloride-d18
Abstract
This application note provides a detailed protocol for the use of Di-N-butyl Amidosulfenyl Chloride-d18 as a novel isotopic labeling reagent for quantitative proteomics. This reagent specifically targets cysteine residues, enabling the relative quantification of protein thiols between different samples. By utilizing a "heavy" (d18, deuterated) and a "light" (d0, non-deuterated) version of the reagent, samples can be differentially labeled, combined, and analyzed by mass spectrometry (MS). This method is ideal for researchers, scientists, and drug development professionals investigating cysteine modifications, redox signaling, and targeted drug occupancy. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate implementation.
Introduction
The study of protein cysteine modifications is critical for understanding cellular signaling, oxidative stress, and drug mechanisms. Cysteine residues, with their reactive thiol groups, can undergo a variety of post-translational modifications that modulate protein function. Mass spectrometry-based proteomics is a powerful tool for analyzing these modifications on a global scale.[1]
Isotopic labeling enables precise relative quantification by introducing a known mass difference between peptides from different samples.[2][3][4] Di-N-butyl Amidosulfenyl Chloride is a thiol-reactive compound that forms a stable covalent bond with cysteine residues. The deuterated d18 version provides a significant mass shift for clear differentiation in the mass spectrometer. This application note outlines a complete workflow, from sample preparation to data analysis, for quantitative cysteine profiling using this reagent pair.
Principle of the Method
The workflow involves the following key steps:
-
Sample Preparation: Protein extraction from two distinct samples (e.g., control vs. treated).
-
Reduction: Disulfide bonds are reduced to ensure all target cysteines are accessible.
-
Isotopic Labeling: One sample is labeled with the "light" Di-N-butyl Amidosulfenyl Chloride (d0), and the other is labeled with the "heavy" this compound.
-
Sample Pooling: The light and heavy labeled samples are combined into a single mixture to minimize downstream technical variability.[2]
-
Protein Digestion: The combined protein mixture is enzymatically digested (e.g., with trypsin) into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Cysteine-containing peptides are identified, and the relative abundance is determined by comparing the signal intensities of the light and heavy isotopic pairs in the MS1 spectra.[4][5]
Materials and Reagents
-
Di-N-butyl Amidosulfenyl Chloride (Light Reagent)
-
This compound (Heavy Reagent)
-
Lysis Buffer (e.g., 8 M Urea (B33335), 50 mM Tris-HCl, pH 8.0)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Quenching Reagent: N-ethylmaleimide (NEM) (Optional, for blocking non-labeled cysteines)
-
Quenching Solution: L-cysteine or Dithiothreitol (DTT)
-
Trypsin, MS-grade
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM CaCl2)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
Desalting columns (e.g., C18 StageTips)
Experimental Protocols
Protocol 1: Protein Extraction and Quantification
-
Harvest cells or homogenize tissue samples on ice.
-
Lyse samples in Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
Protocol 2: Reduction and Isotopic Labeling
This protocol is designed for labeling 100 µg of protein per sample.
-
Reduction: To 100 µg of protein in Lysis Buffer, add TCEP to a final concentration of 10 mM. Incubate at 37°C for 60 minutes.
-
Labeling Reagent Preparation: Immediately before use, prepare 100 mM stock solutions of the light (d0) and heavy (d18) Di-N-butyl Amidosulfenyl Chloride in anhydrous ACN.
-
Labeling Reaction:
-
To the "Control" sample, add the light reagent stock solution to a final concentration of 10 mM.
-
To the "Treated" sample, add the heavy reagent stock solution to a final concentration of 10 mM.
-
-
Incubate the reactions for 1 hour at room temperature in the dark with gentle mixing.
-
Quenching: Quench the labeling reaction by adding L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Pooling: Combine the light-labeled and heavy-labeled samples into a single tube.
Protocol 3: Protein Digestion
-
Buffer Exchange/Dilution: Dilute the combined sample with Digestion Buffer to reduce the urea concentration to below 1 M. This is crucial for trypsin activity.
-
Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Stop Digestion: Acidify the sample by adding formic acid to a final concentration of 1% to inactivate the trypsin.
Protocol 4: Peptide Desalting
-
Activate a C18 desalting tip/column with 100% ACN, followed by equilibration with 0.1% FA in water.
-
Load the acidified peptide sample onto the column.
-
Wash the column with 0.1% FA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Data Presentation
The successful labeling of cysteine residues with the light and heavy reagents will result in a specific mass shift in the MS1 spectra.
| Parameter | Light Reagent (d0) | Heavy Reagent (d18) |
| Chemical Formula | C₈H₁₈ClNS | C₈D₁₈ClNS |
| Molecular Weight | 195.75 g/mol [6] | 213.86 g/mol [7] |
| Mass of Adduct | 160.12 Da | 178.23 Da |
| Mass Difference (Δ) | - | 18.11 Da |
Table 1: Properties of Di-N-butyl Amidosulfenyl Chloride isotopic labeling reagents. The mass of the adduct corresponds to the reagent minus the chlorine atom.
| Peptide Sequence | Charge (z) | Theoretical m/z (Light) | Theoretical m/z (Heavy) | Observed Δm/z |
| TC APEPTIDEK | 2 | 620.29 | 629.35 | 9.06 |
| FGNVLSC GHK | 2 | 589.81 | 598.87 | 9.06 |
| LVVNAC YFGR | 3 | 425.89 | 431.93 | 6.04 |
Table 2: Example theoretical mass-to-charge (m/z) values for cysteine-containing peptides labeled with the light and heavy reagents. The Δm/z corresponds to the mass difference (18.11 Da) divided by the charge state (z).
Visualizations
Caption: Experimental workflow for quantitative cysteine labeling.
Caption: Reaction of the labeling reagent with a cysteine residue.
Conclusion
The this compound labeling strategy provides a robust method for the quantitative analysis of cysteine-containing peptides. This approach offers high specificity for reduced thiols and a significant mass difference for unambiguous identification and quantification. By following the detailed protocols in this application note, researchers can effectively investigate the role of cysteine modifications in various biological and pharmaceutical contexts. As with any labeling chemistry, optimization of reagent concentration and incubation time may be necessary depending on the specific sample type and complexity.[8]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
Quantifying Protein Sulfenylation with Di-N-butyl Amidosulfenyl Chloride-d18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, playing a pivotal role in redox signaling and cellular regulation. The transient and reactive nature of sulfenic acid (R-SOH) makes its detection and quantification challenging. This document provides detailed application notes and protocols for the quantification of protein sulfenylation using Di-N-butyl Amidosulfenyl Chloride-d18, a heavy-isotope labeled chemical probe. This reagent allows for the derivatization of sulfenic acids, enabling their identification and quantification by mass spectrometry-based proteomics. The incorporation of a stable isotope label facilitates comparative and quantitative analysis between different sample conditions, providing valuable insights into the dynamics of protein sulfenylation in various biological processes and disease states.
Principle of the Method
The quantification of protein sulfenylation using this compound is based on a chemoproteomic workflow. This method, analogous to other isotopic labeling strategies like SulfenQ, involves the differential labeling of two distinct cell or tissue samples. One sample is treated with the 'light' (unlabeled) Di-N-butyl Amidosulfenyl Chloride, while the other is treated with the 'heavy' (deuterium-labeled) this compound.
Following cell lysis and protein extraction, the sulfenic acids present in the proteins react with the amidosulfenyl chloride probe. The labeled proteins from the two samples are then combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled peptides allows for the relative quantification of sulfenylation at specific cysteine sites. The ratio of the peak intensities of the heavy and light labeled peptides corresponds to the relative abundance of the sulfenylated protein between the two samples.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantified Sulfenylated Peptides in Response to Oxidative Stress
| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Fold Change (H₂O₂/Control) | p-value |
| Peroxiredoxin-2 | P32119 | ADVTPVDWK | 173 | 5.2 | <0.01 |
| GAPDH | P04406 | TGVNHEKADDALS | 152 | 3.8 | <0.01 |
| Actin, cytoplasmic 1 | P60709 | SYELPDGQVITIGNER | 272 | 2.5 | <0.05 |
| Protein disulfide-isomerase | P07237 | FFEAPSK | 56 | 1.9 | <0.05 |
| 14-3-3 protein zeta/delta | P63104 | YLAEVATGEK | 38 | 1.7 | >0.05 |
Table 2: Changes in Protein Sulfenylation upon Growth Factor Stimulation
| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Fold Change (EGF/Control) | p-value |
| Epidermal growth factor receptor | P00533 | KVCQGTSNK | 797 | 4.1 | <0.01 |
| Tyrosine-protein kinase Src | P12931 | IHYTNHSK | 277 | 3.2 | <0.01 |
| Phosphatase and tensin homolog | P60484 | KCKFWTDDWW | 124 | 2.8 | <0.05 |
| Ras-related C3 botulinum toxin substrate 1 | P63000 | TQECSALAK | 189 | 2.1 | <0.05 |
| Mitogen-activated protein kinase 1 | P27361 | VAIKKILNSK | 179 | 1.5 | >0.05 |
Experimental Protocols
Protocol 1: Labeling of Sulfenylated Proteins in Cultured Cells
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency under desired conditions.
-
For comparative analysis, treat one set of cells with the experimental condition (e.g., 100 µM H₂O₂ for 15 minutes) and another set with a vehicle control.
-
-
Cell Lysis and Labeling:
-
Wash cells twice with ice-old phosphate-buffered saline (PBS).
-
Lyse the control cells in lysis buffer containing 1 mM Di-N-butyl Amidosulfenyl Chloride.
-
Lyse the treated cells in lysis buffer containing 1 mM this compound.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Precipitation and Solubilization:
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Precipitate the proteins from the supernatant using a 4-fold excess of cold acetone (B3395972) at -20°C overnight.
-
Pellet the proteins by centrifugation and wash the pellet with cold methanol.
-
Air-dry the pellet and resuspend in 8 M urea (B33335) in 50 mM Tris-HCl (pH 8.0).
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the 'light' and 'heavy' labeled samples using a compatible protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the light and heavy labeled samples.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce the mixed protein sample with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.
-
Alkylate the free cysteines with 55 mM iodoacetamide (B48618) for 45 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.
-
Digest the proteins with sequencing-grade trypsin (1:50 w/w) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with 0.1% trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides with 80% acetonitrile, 0.1% TFA.
-
Dry the eluted peptides in a vacuum concentrator.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database, specifying the modifications for the light (+C₈H₁₈NS) and heavy (+C₈D₁₈NS) Di-N-butyl Amidosulfenyl labels on cysteine residues, as well as carbamidomethylation of cysteine as a fixed modification.
-
Quantify the relative abundance of sulfenylated peptides by calculating the ratio of the intensities of the heavy and light labeled peptide pairs.
-
Visualizations
Application of Di-N-butyl Amidosulfenyl Chloride-d18 in Drug Discovery: A Review of Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-N-butyl amidosulfenyl chloride-d18 is a deuterated form of N,N-dibutylaminosulfenyl chloride. While specific applications of this particular labeled compound in drug discovery are not extensively documented in publicly available literature, its structure as a deuterated molecule suggests potential utility in pharmacokinetic and metabolic studies. This document outlines the general principles of utilizing deuterium-labeled compounds in drug discovery and proposes hypothetical applications and protocols for this compound based on these established methodologies.
Introduction to Deuterated Compounds in Drug Discovery
Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has become a valuable tool in pharmaceutical research. The replacement of hydrogen with deuterium in a drug candidate or related molecule can lead to the "kinetic isotope effect," where the greater mass of deuterium can slow down the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond. This property is leveraged in several ways during the drug discovery and development process.[1][2][3]
Key applications include:
-
Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are used to trace the metabolic fate of drugs in biological systems. By replacing hydrogen atoms at sites of metabolism, researchers can slow down the metabolic process, leading to a longer drug half-life and potentially improved safety and efficacy profiles.[1][2][3]
-
Internal Standards for Bioanalysis: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS). They co-elute with the non-labeled analyte but are distinguishable by their mass, allowing for precise quantification in complex biological matrices.
-
Mechanism of Action Studies: The kinetic isotope effect can be used to probe the mechanism of action of a drug and its interaction with its biological target.[1]
Hypothetical Application 1: Internal Standard for Quantification of a Non-Deuterated Analog
A primary and highly plausible application for this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart, Di-N-butyl amidosulfenyl chloride, in biological samples. Should the non-deuterated compound be under investigation as a potential drug candidate or a critical intermediate in a synthetic pathway, precise concentration measurements would be essential.
Experimental Protocol: Quantitative Analysis using LC-MS/MS
Objective: To quantify the concentration of Di-N-butyl amidosulfenyl chloride in plasma samples using this compound as an internal standard.
Materials:
-
Di-N-butyl amidosulfenyl chloride (analytical standard)
-
This compound (internal standard)
-
Control plasma (e.g., human, rat, mouse)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Di-N-butyl amidosulfenyl chloride in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the Di-N-butyl amidosulfenyl chloride stock solution with control plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC, and unknown plasma sample in a 96-well plate, add 150 µL of acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared supernatant onto the LC-MS/MS system.
-
Chromatographic Conditions: Use a suitable C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Conditions: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Di-N-butyl amidosulfenyl chloride and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Di-N-butyl amidosulfenyl chloride in the unknown samples.
-
Quantitative Data Summary (Hypothetical)
| Sample Type | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| Calibration Std 1 | 1 | 100 | 0.012 |
| Calibration Std 2 | 5 | 100 | 0.058 |
| Calibration Std 3 | 20 | 100 | 0.235 |
| Calibration Std 4 | 100 | 100 | 1.18 |
| Calibration Std 5 | 500 | 100 | 5.92 |
| Calibration Std 6 | 1000 | 100 | 11.85 |
| QC Low | 15 | 100 | 0.176 |
| QC Mid | 150 | 100 | 1.75 |
| QC High | 750 | 100 | 8.89 |
Hypothetical Application 2: Probing Metabolic Stability
If Di-N-butyl amidosulfenyl chloride were being investigated for its biological activity, its metabolic stability would be a critical parameter to assess. The deuterated version, this compound, could be used in comparative in vitro metabolic stability assays to understand the role of the butyl chains in its metabolic degradation.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Experimental Protocol: Microsomal Stability Assay
Objective: To compare the metabolic stability of Di-N-butyl amidosulfenyl chloride and this compound in liver microsomes.
Materials:
-
Di-N-butyl amidosulfenyl chloride
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath at 37°C
Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes and phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Addition of Test Compound:
-
Add either Di-N-butyl amidosulfenyl chloride or this compound to the incubation mixture to a final concentration of 1 µM.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point using a suitable LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and intrinsic clearance.
-
Compare the metabolic stability of the deuterated and non-deuterated compounds. A significantly longer half-life for the d18 version would indicate that the butyl chains are a site of metabolism.
-
Conclusion
References
Application Notes and Protocols for Di-N-butyl Amidosulfenyl Chloride-d18 in Protein-Protein Interaction Studies
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
Identifying protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for this purpose. Di-N-butyl Amidosulfenyl Chloride-d18 is a deuterated chemical probe designed for the covalent cross-linking of interacting proteins. The fixed mass shift introduced by the d18 isotope facilitates the unambiguous identification of cross-linked peptides by mass spectrometry. This document provides detailed application notes and a hypothetical protocol for the use of this compound in identifying protein-protein interactions in a research setting.
While publically available data on the specific applications of this compound is limited, this protocol is based on established principles of chemical cross-linking and mass spectrometry-based proteomics. The sulfenyl chloride moiety is presumed to react with nucleophilic residues, such as the thiol group of cysteine, on adjacent proteins, thus "freezing" transient or weak interactions for subsequent analysis.
Principle of the Method
This compound is a homobifunctional cross-linking agent. Its two reactive sulfenyl chloride groups can form covalent bonds with amino acid residues on nearby proteins. The deuterium (B1214612) labeling provides a distinct isotopic signature, which simplifies the identification of cross-linked peptides in complex mass spectra. The general workflow involves treating cells or a protein complex with this compound, digesting the cross-linked proteins into peptides, and then analyzing the peptides by liquid chromatography-mass spectrometry (LC-MS/MS). Specialized software is then used to identify the cross-linked peptides and, by extension, the interacting proteins.
Data Presentation: Hypothetical Quantitative Cross-Linking Results
The following table represents a hypothetical dataset that could be generated from a quantitative cross-linking experiment using this compound. In this example, a protein complex was treated with a stimulant, and the changes in protein-protein interactions were quantified by comparing the abundance of cross-linked peptides.
| Cross-linked Peptide 1 | Cross-linked Peptide 2 | Protein 1 | Protein 2 | Fold Change (Stimulated/Unstimulated) | p-value |
| TLEAICR | VGFYESDVMK | Kinase A | Substrate X | 3.2 | 0.001 |
| YPIEGYPK | LFTGHPETR | Kinase A | Adaptor Y | 2.5 | 0.005 |
| VAPEEHPTLLTEAPLNPK | FNWGLIK | Adaptor Y | Phosphatase Z | -2.8 | 0.002 |
| GFEGHGGK | IYQDMNAAGK | Protein B | Protein C | 1.1 | 0.45 |
Experimental Protocols
I. In Vivo Cross-linking of Cultured Mammalian Cells
This protocol describes the in vivo cross-linking of proteins in cultured mammalian cells.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dounce homogenizer or sonicator
-
Centrifuge
Procedure:
-
Culture mammalian cells to the desired confluency (typically 80-90%).
-
Wash the cells twice with ice-cold PBS to remove media components.
-
Resuspend the cells in ice-cold PBS to a concentration of approximately 1 x 10^7 cells/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for 15 minutes.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The resulting supernatant contains the cross-linked proteome and is ready for downstream processing, such as immunoprecipitation or direct proteomic analysis.
II. Protein Digestion and Mass Spectrometry Analysis
This protocol outlines the steps for digesting the cross-linked proteins and preparing them for mass spectrometry.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
Procedure:
-
Denature the proteins in the cell lysate by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Digest the proteins with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 SPE cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to an HPLC system.
Visualizations
Caption: Experimental workflow for protein-protein interaction studies.
Caption: A hypothetical MAPK signaling pathway.
Application Notes & Protocols: Caspase-3 as a Central Mediator of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: The Role of Caspase-3 in Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[2][3] Central to the execution of apoptosis is a family of cysteine proteases known as caspases.[4] Among these, Caspase-3 is considered the primary executioner, responsible for the proteolytic cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Caspase-3 Activation Signaling Cascade
Caspase-3 is synthesized as an inactive zymogen, procaspase-3. Its activation is tightly regulated and occurs via two principal signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface death receptors. This binding event leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and subsequently cleaves and activates downstream executioner caspases, including Caspase-3.[5]
-
The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal, the intrinsic pathway converges at the mitochondria. These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm.[1] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates the initiator, Caspase-9, which in turn cleaves and activates Caspase-3.[1]
Once activated, Caspase-3 orchestrates the dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, and various cytoskeletal proteins, leading to DNA fragmentation, chromatin condensation, and cell shrinkage.[5]
Experimental Protocol: Colorimetric Assay for Caspase-3 Activity
This protocol provides a method for quantifying Caspase-3 activity in cell lysates using a colorimetric assay. The assay is based on the cleavage of a specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active Caspase-3.[6] The cleavage releases the chromophore p-nitroanilide (pNA), which can be measured by its absorbance at 405 nm.[7] The intensity of the color is directly proportional to the Caspase-3 activity in the sample.
Workflow Overview
Materials
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
96-well microplate
-
2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3 Substrate (DEVD-pNA), 4 mM stock in DMSO
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology
1. Sample Preparation: a. Seed cells in appropriate culture plates and grow to the desired confluency. b. Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include an untreated control group.[6] c. Harvest both treated and untreated cells. For adherent cells, scrape them into media. d. Pellet cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C). e. Wash the cell pellet once with ice-cold PBS and centrifuge again.[8] f. Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10-15 minutes.[6] g. Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cellular debris.[8] h. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate. i. Determine the protein concentration of each lysate.
2. Assay Procedure: a. Dilute the cell lysates with Cell Lysis Buffer to equalize the protein concentration for all samples (e.g., 50-200 µg of protein per well).[6] b. Load 50 µL of each diluted lysate into separate wells of a 96-well plate. Include a blank well containing 50 µL of Cell Lysis Buffer only. c. Prepare a Master Mix of the Reaction Mix. For each reaction, you will need:
- 50 µL of 2x Reaction Buffer
- 5 µL of 4 mM DEVD-pNA substrate[6] d. Add 55 µL of the Master Mix to each well containing lysate or the blank. The final volume in each well should be 105 µL. e. Cover the plate and incubate at 37°C for 1-2 hours. Protect from light.[8]
3. Data Measurement and Analysis: a. Read the absorbance of the plate at 405 nm using a microplate reader. b. Subtract the absorbance value of the blank from all sample readings. c. The fold-increase in Caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Data Presentation
Quantitative data from apoptosis assays should be presented clearly to allow for straightforward interpretation and comparison between experimental conditions.
Table 1: Sample Data from a Caspase-3 Colorimetric Assay
This table shows a typical result from the protocol described above, where a cancer cell line is treated with a chemotherapeutic agent to induce apoptosis.
| Treatment Group | Protein Conc. (µ g/well ) | Mean Absorbance (405 nm) ± SD | Fold-Increase in Caspase-3 Activity |
| Untreated Control | 100 | 0.15 ± 0.02 | 1.0 |
| Drug A (1 µM) | 100 | 0.60 ± 0.05 | 4.0 |
| Drug A (5 µM) | 100 | 1.35 ± 0.09 | 9.0 |
Table 2: Comparison of Common Caspase-3/7 Assay Methods
Researchers can choose from several types of assays, each with distinct advantages.
| Assay Type | Principle | Substrate Example | Detection Method | Advantages |
| Colorimetric | Cleavage of a chromogenic substrate.[7] | DEVD-pNA | Spectrophotometer (Absorbance at 405 nm) | Simple, inexpensive, standard equipment. |
| Fluorometric | Cleavage of a fluorogenic substrate.[7] | Ac-DEVD-AMC | Fluorometer (Ex/Em ~380/440 nm) | Higher sensitivity than colorimetric assays. |
| Luminescent | Caspase cleavage releases a substrate for luciferase, generating light.[9] | Pro-luminescent DEVD sequence | Luminometer | Highest sensitivity, wide dynamic range, ideal for HTS.[9] |
| FRET-based | Caspase cleavage separates two fluorescent proteins, disrupting FRET.[10] | CFP-DEVD-YFP | Fluorescence Microscopy/Cytometry | Allows for real-time analysis in single living cells.[10] |
Application Note 2: Caspase-3 as a Target in Drug Development
Given its central role in the apoptotic cascade, Caspase-3 is a significant target for therapeutic intervention in various diseases.
-
Caspase-3 Activators in Cancer Therapy: Many cancer cells evade apoptosis, leading to uncontrolled proliferation. Compounds that directly or indirectly activate Caspase-3 can force these malignant cells into programmed cell death.[11] Therefore, small molecule activators of Caspase-3 are being investigated as potential anticancer agents.[11]
-
Caspase-3 Inhibitors in Other Diseases: In contrast, excessive apoptosis contributes to the pathology of conditions like neurodegenerative diseases (e.g., Alzheimer's), ischemic injury (e.g., stroke), and some inflammatory disorders.[3][12][13] In these contexts, inhibitors of Caspase-3 could be therapeutically beneficial by preventing unwanted cell death and preserving tissue function.[12] However, the development of clinical caspase inhibitors has been challenging, facing issues with efficacy and specificity.[14]
Table 3: Representative Modulators of Caspase-3 Activity
| Compound Name | Type | Mechanism of Action | Potential Application |
| Ac-DEVD-CHO | Inhibitor | Potent, reversible aldehyde inhibitor that targets the active site.[15] | Research tool, neuroprotection. |
| Z-DEVD-FMK | Inhibitor | Irreversible inhibitor that covalently binds to the caspase active site.[15] | Research tool, anti-inflammatory. |
| Q-VD-OPh | Inhibitor | A potent pan-caspase inhibitor with broad specificity.[15] | Ischemic injury, liver disease.[13] |
| Apoptosis Activator 2 | Activator | Strongly induces Caspase-3 activation and PARP cleavage in an Apaf-1 dependent manner.[15] | Cancer therapy. |
| Cinobufagin | Activator | Natural compound that increases levels of cleaved Caspase-9 and Caspase-3.[15] | Cancer therapy. |
| RGD peptide (GRGDNP) | Activator | Induces apoptosis, presumably through the direct activation of Caspase-3.[15] | Cancer therapy. |
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 12. What are caspase 3 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A long way to go: caspase inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of Di-N-butyl Amidosulfenyl Chloride-d18: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Di-N-butyl Amidosulfenyl Chloride-d18, a reagent utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Barrier® or equivalent) with extended breakthrough times for inorganic halides. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Protective Clothing | A flame-retardant lab coat or chemical-resistant coveralls (e.g., Tychem®). |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if handling outside of a certified chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe neutralization and disposal of small quantities of this compound typically found in a research laboratory setting.
1. Preparation and Containment:
-
Conduct all disposal procedures within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Prepare a designated waste container, clearly labeled as "Hazardous Waste: this compound (deactivated)."
-
Have an appropriate spill kit ready, containing an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for initial absorption.
2. Neutralization of Small Quantities:
-
Caution: This procedure may generate heat and off-gassing. Proceed slowly and with caution.
-
Prepare a solution of sodium carbonate (soda ash) or calcium hydroxide (B78521) (slaked lime) in a large beaker. Slowly and carefully add the this compound dropwise to the basic solution with constant stirring.
-
The reaction with water and a base will hydrolyze the sulfenyl chloride to less reactive byproducts. Be aware that this reaction can produce hydrogen chloride gas, which will be neutralized by the basic solution.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition and allow it to subside before continuing.
-
After the addition is complete, continue to stir the mixture for at least one hour to ensure complete neutralization.
3. Waste Collection and Labeling:
-
Once the neutralization is complete, the resulting mixture should be collected in a suitable, sealed hazardous waste container.
-
The container must be clearly labeled with the contents and the date of neutralization.
-
Consult your institution's environmental health and safety (EHS) office for specific labeling requirements.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material.
-
Once the liquid has been absorbed, carefully collect the material into a designated hazardous waste container.
-
The spill area should then be decontaminated with a basic solution (e.g., sodium carbonate solution) and wiped clean.
-
All materials used for the cleanup must be disposed of as hazardous waste.[1][2]
5. Large Quantities or Unused Product:
-
For the disposal of larger quantities of this compound or unopened containers, do not attempt to neutralize them in the lab.
-
These should be disposed of through your institution's hazardous waste program. Ensure the container is properly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials until collection.
Important Considerations:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[1][3] this compound reacts with water and moist air.[1]
-
Environmental Hazards: This chemical should not be released into the environment. Do not flush down the drain or into any sewer system.[3][4]
-
Regulatory Compliance: All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling Di-N-butyl Amidosulfenyl Chloride-d18
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, and logistical plans for the handling and disposal of Di-N-butyl Amidosulfenyl Chloride-d18. Given the limited availability of a specific Safety Data Sheet (SDS) for this deuterated compound, this information is based on the known hazards of similar sulfenyl and sulfonyl chlorides. It is imperative to consult the supplier-provided SDS for specific data and handling instructions before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is expected to be a reactive and corrosive compound, similar to other sulfenyl and sulfonyl chlorides. The primary hazards include severe skin burns, eye damage, and the release of toxic and corrosive gases upon contact with water or moisture.[1][2]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential fumes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a chemical-resistant lab coat or apron. For larger quantities, consider fire/flame-resistant and impervious clothing. | Prevents skin contact, which can cause severe burns. Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or a spill occurs, a full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) or a self-contained breathing apparatus (SCBA) should be used. | Protects the respiratory tract from corrosive and toxic fumes that may be generated. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is vital to ensure the safety of laboratory personnel.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
